2,5-Furandione, polymer with ethene
Overview
Description
Synthesis Analysis
The synthesis of PEF can be achieved through various methods, including direct esterification and transesterification processes. Banella et al. (2019) explored the direct esterification of 2,5-furandicarboxylic acid to produce PEF, utilizing catalysts such as zinc acetate and aluminum acetylacetonate for their compatibility with food contact applications and reduced environmental impact. This method resulted in amorphous polymers with promising viscosity, color, and diethylene glycol content, which may significantly influence thermal and barrier properties (Banella et al., 2019).
Molecular Structure Analysis
The molecular structure of PEF includes the furanic ring, which is derived from 2,5-furandicarboxylic acid, a sustainable and renewable monomer. This structure contributes to PEF's unique properties, such as enhanced barrier characteristics and thermal stability, compared to traditional polyesters (Bourdet et al., 2018).
Chemical Reactions and Properties
PEF's chemical properties are influenced by its furanic backbone. The presence of the furan ring increases the polymer's rigidity and affects its reactivity with other compounds. Studies on PEF's chemical reactions, including its polymerization process and modifications, demonstrate the potential for creating materials with tailored properties for specific applications (Wilsens et al., 2015).
Physical Properties Analysis
PEF exhibits unique physical properties such as high mechanical strength, rigidity, and excellent gas barrier performance, making it a suitable material for packaging applications. These properties are attributed to its molecular structure, particularly the presence of the furan ring, which contributes to the polymer's overall performance (Xie et al., 2020).
Chemical Properties Analysis
The chemical properties of PEF, including its biodegradability and compatibility with other materials, are crucial for its application in environmentally friendly products. The copolymerization of PEF with other biobased monomers, such as lactic acid, has been explored to enhance its degradability without compromising its desirable properties (Matos et al., 2014).
Scientific Research Applications
Electrochemical Applications
- Electrochemical Behavior of Conducting Polyfuran Derivatives : A study by Shilabin & Entezami (2000) explored the electrochemical properties of furan derivatives, including those combined with ethylenic spacers. They found that applying higher cathodic potentials to the film formed on the electrode surface improved the redoxability and electroactivity of these polymers, indicating potential applications in electrochemical devices (Shilabin & Entezami, 2000).
Polymer Design for Enhanced Properties
- Tailored Design of Renewable Copolymers : Sousa et al. (2017) conducted research on renewable polymers derived from 2,5-furandicarboxylic acid, focusing on enhancing the thermal and crystallization properties of these polymers. By incorporating poly(ethylene glycol) moieties into the polymer structure, they achieved lower melting temperatures and higher thermal stability, suggesting applications in advanced polymer design (Sousa et al., 2017).
Packaging Applications
- Environmental and Food Safety in Packaging Applications : Banella et al. (2019) examined the synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF) from 2,5-Furandicarboxylic acid for packaging applications. They used zinc acetate and aluminum acetylacetonate as catalysts due to their compatibility with food contact applications and reduced environmental impact. The results showed promising properties for thermal and barrier applications in packaging (Banella et al., 2019).
Biodegradable Polymer Research
- Biobased Polyesters from 2,5-Furandicarboxylic Acid : Sousa et al. (2015) highlighted the potential of polyesters derived from 2,5-furandicarboxylic acid in the context of sustainability. They explored the synthesis of these polymers with other renewable-based monomers, leading to materials with enhanced thermo-mechanical and biodegradability properties. These findings suggest applications in biodegradable materials for various everyday-life objects, including packaging and textiles (Sousa et al., 2015).
Electronic Device Applications
- Transistor Applications Using Furan Derivatives : Du et al. (2017) studied the use of furan derivatives in the synthesis of copolymers for organic field-effect transistors (OFETs). They achieved high hole mobilities in their synthesized materials, indicating the potential for these materials in the fabrication of semiconducting polymers for OFETs (Du et al., 2017).
properties
IUPAC Name |
ethene;furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXLGGIKSIZHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106343-08-2, 68441-86-1, 9006-26-2, 72207-71-7, 106973-21-1, 68954-39-2 | |
Record name | 2,5-Furandione, polymer with ethene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106343-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymer with ethene, hydrolyzed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68441-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene-maleic anhydride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9006-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymer with ethene, chlorinated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72207-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene-maleic anhydride alternating copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106973-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymer with ethene, butylated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68954-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60945009 | |
Record name | Furan-2,5-dione--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethene;furan-2,5-dione | |
CAS RN |
9006-26-2, 223537-61-9 | |
Record name | 2,5-Furandione, polymer with ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan-2,5-dione--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Furandione, polymer with ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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